3-(chloromethyl)-N,N-diethylbenzamide
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Photocatalytic Degradation
One significant application of compounds similar to 3-(chloromethyl)-N,N-diethylbenzamide is in the field of photocatalytic degradation. For instance, the photodecomposition of propyzamide (a chemically related compound) was enhanced using TiO2-loaded adsorbent supports. This process demonstrated an increased rate of mineralization of propyzamide and reduced concentrations of potentially toxic intermediates in the solution, suggesting a beneficial environmental application (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Cancer Research
In cancer research, derivatives of benzamide, similar to this compound, have shown promising results. For example, N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN) demonstrated cytotoxic effects on cancer cell lines and induced apoptosis and autophagy pathways in HL60 cells, suggesting potential for therapeutic applications in oncology (Perdigão et al., 2017).
Metabolic Pathways
Research on similar compounds also delves into their metabolic pathways. A study on N-ethylbenzamide and N,N-diethylbenzamide revealed that they are metabolized to ethylamine and benzoic acid in rats, highlighting the body's ability to break down and process these compounds (Taylor, Hall, & Vedres, 1995).
Crystallography and Molecular Structure
The polymorphism and molecular structure of compounds like 2-benzoyl-N,N-diethylbenzamide have been studied, providing insights into their crystal structures and stability under various conditions. Such research aids in understanding the physical properties and potential applications of these compounds in various fields (Moraes et al., 2021).
Synthesis and Characterization
The synthesis and characterization of benzamide derivatives, including methods for preparing novel non-peptide CCR5 antagonists, have been a focus of research. This provides foundational knowledge for developing new drugs and compounds with specific biological activities (Bi, 2015).
Pharmaceutical Applications
In pharmaceutical sciences, the exploration of benzamide derivatives' potential as drug candidates is ongoing. Optically pure compounds like 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide have shown selective binding and agonist activity for specific receptors, indicating potential for drug development (Thomas et al., 1999).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibiting or activating the target, or acting as a substrate or inhibitor
Biochemical Pathways
Similar compounds have been known to affect various metabolic pathways
Pharmacokinetics
A related compound has been studied in rats, showing certain absorption patterns
Result of Action
Similar compounds have been known to cause various cellular and molecular changes
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-(Chloromethyl)-N,N-diethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain serine proteases, such as trypsin and chymotrypsin, by binding to their active sites and preventing substrate access . Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter their biochemical properties.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. In neuronal cells, this compound can modulate neurotransmitter release and synaptic plasticity, impacting cognitive functions and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, the compound can inhibit enzyme activity by forming a stable covalent bond with the catalytic residue, thereby blocking substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and modifying chromatin structure, leading to changes in the transcriptional landscape.
Properties
IUPAC Name |
3-(chloromethyl)-N,N-diethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-14(4-2)12(15)11-7-5-6-10(8-11)9-13/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRXWUPSZPRUFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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